![molecular formula C16H10N2Na2O8S2 B016597 [2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt CAS No. 3875-70-5](/img/structure/B16597.png)
[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt
Overview
Description
[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt (IBS) is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline powder that is insoluble in water, but soluble in ethanol and other organic solvents. IBS has a molecular weight of 478.4 g/mol, and its chemical formula is C18H14O7S2Na2. IBS is primarily used as a reagent in biochemical and physiological experiments, and has been used in a variety of lab experiments, including those involving cell signaling, enzyme inhibition, and protein synthesis.
Scientific Research Applications
Catalysis and Organic Synthesis
A novel disodium 1,2-ethanediol bis(hydrogen sulfate) salt-based solid acid catalyst demonstrated enhanced activity and selectivity in producing methyl isobutyl ether or isobutene from a methanol–isobutanol mixture, showcasing its utility in catalysis and organic synthesis applications (Shen et al., 2001). Furthermore, the synthesis and characterization of [NaO3SOCH2CH2OSO3Na] and its anchored form on zirconium hydroxide introduced a high concentration of solid dual acid sites, expanding its potential in heterogeneous catalysis (Shen et al., 2001).
Advanced Synthesis Techniques
Silica-supported sodium hydrogen sulfate and Amberlyst-15 emerged as efficient heterogeneous catalysts for the facile synthesis of Bis- and Tris(1H-indol-3-yl)methanes from indoles and carbonyl compounds, indicating the compound's role in promoting electrophilic substitution reactions under mild conditions (Ramesh et al., 2003).
Material Science and Surface Chemistry
The synthesis of unsymmetrical ethers and branched olefins from alcohols over a novel (HO)3ZrO3SO–CH2CH2–OSO3Zr(OH)3-derived catalyst highlighted its significant activity and selectivity, suggesting its usefulness in material science and surface chemistry applications (Shen et al., 2001). This compound's anchored form on zirconium hydroxide, which yields a high concentration of solid dual acid sites, further underscores its utility in creating functional materials with specific chemical properties (Shen et al., 2001).
Environmental Chemistry
The use of silica-bonded DABCO hydrogen sulfate ((SB-DABCO)HSO4) as a new dual-interphase catalyst for the synthesis of bis(pyrazolyl)methanes via a one-pot pseudo-five-component condensation reaction showcased an environmentally friendly approach to complex organic syntheses, offering a versatile range of substrates and high diversity of products (Shekouhy et al., 2018).
properties
IUPAC Name |
disodium;[2-(3-sulfonatooxy-1H-indol-2-yl)-1H-indol-3-yl] sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O8S2.2Na/c19-27(20,21)25-15-9-5-1-3-7-11(9)17-13(15)14-16(26-28(22,23)24)10-6-2-4-8-12(10)18-14;;/h1-8,17-18H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFASJWBJXNIESC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=CC=CC=C4N3)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063216 | |
Record name | [2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3875-70-5 | |
Record name | (2,2'-Bi-1H-indole)-3,3'-diol, 3,3'-bis(hydrogen sulfate), sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2,2'-Bi-1H-indole]-3,3'-diol, 3,3'-bis(hydrogen sulfate), sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium [2,2'-bi-1H-indole]-3,3'-diyl disulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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